2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 2,5-dimethylbenzaldehyde and 6-ethoxy-2-hydroxybenzaldehyde in the presence of an amine catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol
- 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-ethoxyphenol
- 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-4-ethoxyphenol
Uniqueness
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties, such as enhanced stability or specific binding affinities, making it valuable for certain applications .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-10-12(2)8-9-13(15)3/h5-11,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLLLFNBDYKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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